5-(4-氟苯基)吲哚啉

描述

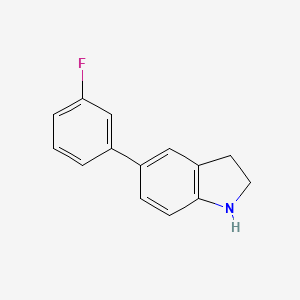

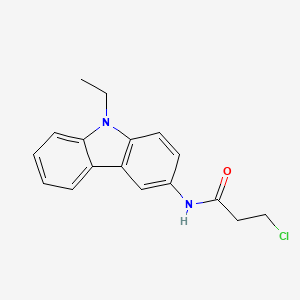

5-(4-Fluorophenyl)indoline is a compound with the molecular formula C14H12FN . It is a derivative of indole, a heterocyclic compound that is aromatic and weakly basic . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

Indole derivatives are synthesized through a variety of methods. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The use of a Pd/C-ethylene system enables a synthesis of anilines and indoles from cyclohexanones in the presence of NH4OAc .Molecular Structure Analysis

The structure of 5-(4-Fluorophenyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)indoline has an average mass of 213.250 Da and a monoisotopic mass of 213.095383 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学研究应用

合成和药理学

手性吲哚啉的多克合成:Sequeira 等人 (2012) 的研究展示了手性吲哚啉衍生物的多克合成,展示了其在铜催化的对映选择性分子内烯烃氨基氧化中的合成效率 (Sequeira、Bovino、Chipre 和 Chemler,2012)。

用于抗肿瘤应用的 c-Met/ALK 抑制剂:Li 等人 (2013) 开发了新型螺[吲哚啉-3,4'-哌啶]-2-酮作为有效且选择性的 c-Met/ALK 双重抑制剂,具有显着的抗肿瘤特性 (Li、Wu、Tian、Zhang 和 Wu,2013)。

抗精神病活性:Harbert 等人 (1980) 研究了 5-芳基四氢-γ-咔啉的抗精神病活性,有助于了解多巴胺受体相互作用 (Harbert、Plattner、Welch、Weissman 和 Koe,1980)。

化学开发和生物筛选

癌症研究中的细胞毒活性:Doan 等人 (2016) 合成了新型吲哚啉衍生物,并测试了它们对骨肉瘤和肾细胞的细胞毒作用,表明在癌症治疗中的潜在应用 (Doan、Karjalainen、Chandraseelan、Sandberg、Yli-Harja、Rosholm、Franzen、Candeias 和 Kandhavelu,2016)。

血清素和多巴胺拮抗剂:Perregaard 等人 (1992) 开发了 1-(4-氟苯基)-1H-吲哚作为血清素 5-HT2 和多巴胺 D-2 拮抗剂,提供了对中枢神经系统受体调节的见解 (Perregaard、Arnt、Bogeso、Hyttel 和 Sanchez,1992)。

前列腺癌细胞检测:Ramya 等人 (2016) 合成了基于四苯乙烯的化合物用于靶向 SERS 纳米探针构建,展示了在前列腺癌细胞检测中的应用 (Ramya、Joseph、Nair、Karunakaran、Narayanan 和 Maiti,2016)。

作用机制

Target of Action

5-(4-Fluorophenyl)indoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its biological activity. For instance, some indoline derivatives have shown significant binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection .

Mode of Action

The mode of action of 5-(4-Fluorophenyl)indoline involves its interaction with its targets, leading to various changes. For example, indoline derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that these compounds may interact with their targets to modulate cellular responses to oxidative stress.

Biochemical Pathways

Indole derivatives, including 5-(4-Fluorophenyl)indoline, can affect various biochemical pathways. For instance, some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells . This suggests that these compounds may modulate inflammatory pathways, leading to downstream effects such as reduced inflammation.

Result of Action

The result of the action of 5-(4-Fluorophenyl)indoline at the molecular and cellular levels can be diverse, depending on its targets and the biochemical pathways it affects. For example, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that these compounds may have neuroprotective effects.

未来方向

属性

IUPAC Name |

5-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACORYALRULDMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)

![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)

![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)

![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)

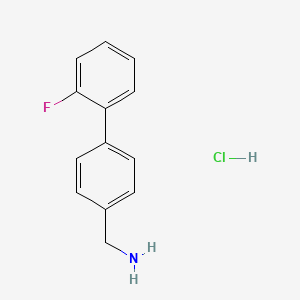

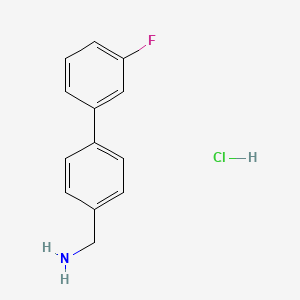

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)

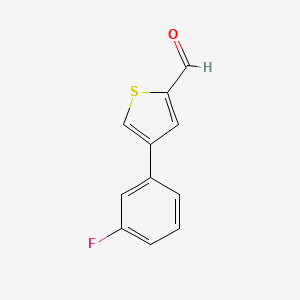

![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)